molecular formula C12H14ClN5 B15120542 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine

Cat. No.: B15120542
M. Wt: 263.72 g/mol
InChI Key: OAZCKIRGKNURNK-UHFFFAOYSA-N
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Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine is a heterocyclic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the construction of the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products [3][3].

Scientific Research Applications

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine shares structural similarities with other heterocyclic compounds such as imidazoles, pyrazoles, and pyrimidines.
  • Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer activities.

    Pyrimidine derivatives: Commonly found in nucleic acids and have applications in antiviral and anticancer therapies 3

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C12H14ClN5/c1-9-2-12(15-8-14-9)17-4-10(5-17)6-18-7-11(13)3-16-18/h2-3,7-8,10H,4-6H2,1H3

InChI Key

OAZCKIRGKNURNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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